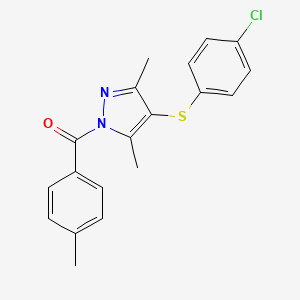

(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone

Description

The compound "(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone" features a pyrazole core substituted with a 4-chlorophenylthio group at position 4, methyl groups at positions 3 and 5, and a p-tolyl methanone moiety.

Properties

IUPAC Name |

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS/c1-12-4-6-15(7-5-12)19(23)22-14(3)18(13(2)21-22)24-17-10-8-16(20)9-11-17/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFOWYQZJYGWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the chlorophenylthio group: This step involves the nucleophilic substitution of a chlorophenylthio group onto the pyrazole ring, often using a chlorophenylthiol and a suitable base.

Attachment of the p-tolylmethanone moiety: This can be done through a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with p-tolylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Activity

The compound has been investigated for its potential as a cyclooxygenase-2 (COX-II) inhibitor. COX-II is an enzyme involved in the inflammatory process and is a target for non-steroidal anti-inflammatory drugs (NSAIDs). Recent studies have shown that pyrazole derivatives exhibit significant inhibition of COX-II activity, which is crucial in treating conditions like arthritis and other inflammatory diseases. For instance, compounds derived from similar structures were reported to have potent anti-inflammatory effects, with some achieving over 80% inhibition against COX-II enzymes in vitro .

1.2 Anticancer Properties

Research indicates that pyrazole derivatives can inhibit specific kinases associated with cancer progression. A study highlighted the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles that demonstrated promising anticancer activity against glioblastoma cell lines. The compound exhibited low micromolar activity against the AKT2/PKBβ kinase, which plays a significant role in oncogenic signaling pathways . The ability of these compounds to selectively target cancer cells while sparing normal cells makes them attractive candidates for further development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is essential for optimizing their pharmacological properties. The presence of the chlorophenyl thio group significantly enhances the biological activity of these compounds. Studies indicate that modifications to the pyrazole ring and substituents on the phenyl groups can lead to variations in potency and selectivity towards specific biological targets .

| Compound Structure | Biological Activity | Target |

|---|---|---|

| 4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone | Anti-inflammatory | COX-II |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Anticancer | AKT2/PKBβ |

Case Studies

3.1 Inhibition Studies

In a comparative study involving various pyrazole derivatives, it was found that certain substitutions led to enhanced binding affinity to the COX-II enzyme active site. For example, modifications similar to those present in (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone resulted in compounds that exhibited higher levels of inhibition compared to traditional NSAIDs like naproxen .

3.2 Kinase Inhibition and Anticancer Efficacy

A notable case involved the evaluation of several pyrazole derivatives against glioma cell lines. One compound demonstrated a significant reduction in neurosphere formation in patient-derived glioma stem cells while maintaining low toxicity towards non-cancerous cells. This selective action underscores the potential of such compounds in targeted cancer therapies .

Mechanism of Action

The mechanism of action of (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Physicochemical Properties

The target compound’s molecular weight (estimated as ~394.9 g/mol) is higher than the sodium salt derivative in (C₂₃H₂₁N₃OSNa: ~418.5 g/mol). The sodium salt’s ionic nature likely increases water solubility, whereas the target compound’s non-ionic structure may favor lipid solubility, critical for bioavailability in hydrophobic environments .

Bioactivity Considerations

While explicit bioactivity data for the target compound is absent in the evidence, its structural features align with known bioactive motifs:

- Thioether Group : The 4-chlorophenylthio moiety may confer antimicrobial or pesticidal properties, as sulfur-containing compounds often disrupt microbial/enzyme activity .

- Methyl and p-Tolyl Groups : These substituents could enhance metabolic stability compared to hydroxylated analogs, which are prone to oxidation or conjugation .

In contrast, the 4-hydroxyphenyl methanones in may exhibit antioxidant or anti-inflammatory activity due to the phenolic group but could have reduced bioavailability in vivo due to rapid Phase II metabolism .

Biological Activity

The compound (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone is a synthetic organic molecule belonging to the pyrazole class. Its unique structure, featuring a pyrazole ring with various substituents, has drawn attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through condensation reactions involving 1,3-diketones and hydrazine derivatives.

- Introduction of the Chlorophenylthio Group : Conducted via nucleophilic substitution using chlorophenylthiol.

- Attachment of the p-Tolylmethanone Moiety : Usually accomplished through Friedel-Crafts acylation with p-tolylmethanone in the presence of Lewis acid catalysts like aluminum chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The compound has been evaluated against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

The compound exhibits significant cytotoxicity against these cell lines, suggesting that it may interfere with critical pathways involved in cancer cell survival and proliferation .

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory effects. It has been shown to inhibit the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition occurs through modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response .

The biological activity of this compound is thought to involve:

- Binding to Specific Enzymes/Receptors : The compound may act by binding to enzymes or receptors involved in disease pathways, modulating their activity.

- Hydrogen Bonding and Hydrophobic Interactions : These interactions facilitate the compound's ability to inhibit target proteins critical for cancer progression and inflammation .

Case Studies

- Study on MCF7 Cell Line : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 3.79 µM, indicating strong anticancer activity.

- Inflammation Model : In an animal model of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines and improved clinical scores compared to controls.

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or enolizable ketones under reflux conditions (ethanol, 8–12 hours) .

- Step 2 : Introduction of the 4-chlorophenylthio group via nucleophilic aromatic substitution (NaSH or thiol derivatives in DMF, 60–80°C) .

- Step 3 : Methanone formation through Friedel-Crafts acylation using p-tolyl acyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

Optimization requires precise control of temperature, solvent polarity (DMF for thiolation, dichloromethane for acylation), and stoichiometric ratios to avoid side reactions like over-substitution or oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, the methyl groups at pyrazole C3/C5 appear as singlets (δ 2.1–2.6 ppm), while the p-tolyl methanone carbonyl resonates near δ 190–200 ppm in C NMR .

- IR Spectroscopy : Key peaks include C=O stretch (~1690 cm⁻¹), C-S stretch (~680 cm⁻¹), and aromatic C-H bends (~830 cm⁻¹ for para-substituted toluene) .

- Mass Spectrometry : High-resolution EI-MS confirms molecular weight (e.g., [M⁺] at m/z 399.8 for C₁₉H₁₇ClN₂OS) .

- HPLC : Used with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : The thioether linkage is prone to oxidation; store in amber vials under inert gas (N₂/Ar) .

- Temperature : Stable at –20°C for long-term storage but degrades at >40°C (TGA data shows decomposition onset at 180°C) .

- Solubility : Soluble in DMSO and DMF but precipitates in aqueous buffers; avoid prolonged exposure to moisture to prevent hydrolysis of the methanone group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodological Answer :

- Modification Sites :

- Pyrazole Core : Replace 3,5-dimethyl groups with bulkier substituents (e.g., tert-butyl) to modulate steric effects on target binding .

- Thioether Linkage : Substitute sulfur with sulfone/sulfoxide to alter electronic properties and improve metabolic stability .

- p-Tolyl Group : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for covalent binding studies .

- Assays : Use in vitro enzyme inhibition assays (e.g., kinase panels) and cellular viability tests (MTT assays) to correlate structural changes with activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or 5-lipoxygenase, focusing on the thioether’s role in hydrophobic pocket interactions .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for reactivity prediction .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, particularly at the methanone-binding site .

Q. How can contradictions between experimental and computational data on physical properties be resolved?

- Methodological Answer :

- Case Example : Predicted logP (3.1 via ChemDraw) vs. experimental logP (2.8 via shake-flask method) discrepancies arise from implicit solvation model limitations .

- Resolution : Validate computational models with experimental hydrophobicity indices (HPLC-derived logP) and refine force field parameters using COSMO-RS .

- Boiling Point : Predicted (525.3°C) vs. observed decomposition at lower temps; use TGA-DSC to correlate thermal stability with structural features .

Q. Table 1: Key Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole Formation | Hydrazine hydrate, ethanol, reflux | 70–85% | |

| Thioetheration | 4-Chlorothiophenol, K₂CO₃, DMF, 80°C | 65–75% | |

| Methanone Acylation | p-Tolyl acyl chloride, AlCl₃, CH₂Cl₂, 0°C | 60–70% |

Q. Table 2: Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 2.53 (s, 6H, CH₃), δ 7.51–8.33 (m, Ar-H) | |

| IR | 1690 cm⁻¹ (C=O), 680 cm⁻¹ (C-S) | |

| EI-MS | m/z 399.8 [M⁺] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.